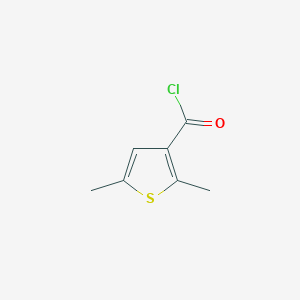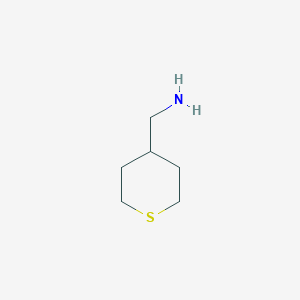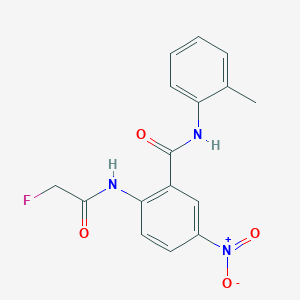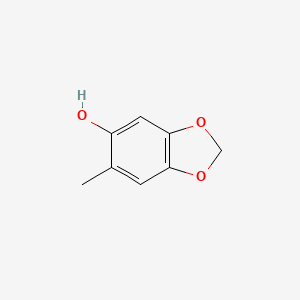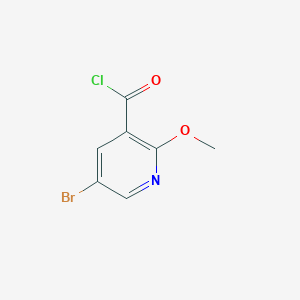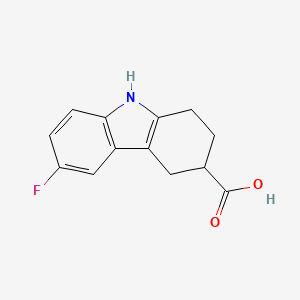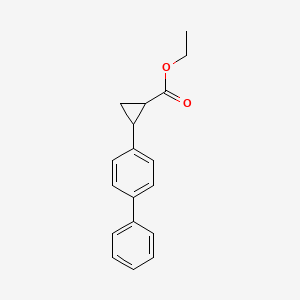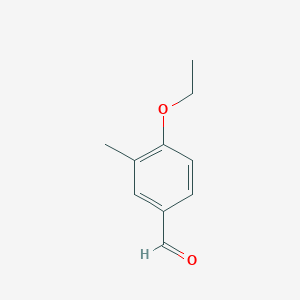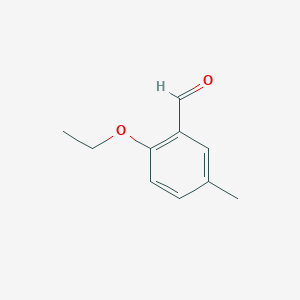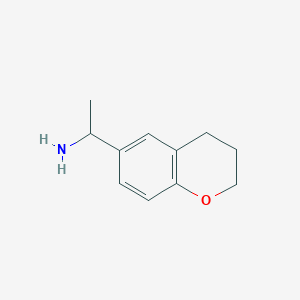
1-Chroman-6-YL-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chroman-6-yl-ethylamine is a compound related to the chroman family, which is a class of heterocyclic compounds featuring a benzopyran structure. Chromans are known for their presence in various natural products and synthetic compounds with diverse biological activities. Although the provided papers do not directly discuss 1-Chroman-6-yl-ethylamine, they do provide insights into related chroman derivatives and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of chroman derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone, a compound related to chromans, was achieved to confirm their structures and evaluate their antiallergic activity. The synthesis involved the use of glucuronic acid and tetrazole rings, with the confirmation of structures through 13C NMR, mass spectra, and TLC . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-Chroman-6-yl-ethylamine, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chroman derivatives is characterized by the presence of a benzopyran core. In the case of the compound 6-Chloro-4-(2-phenylethenyl)chroman-2-one, X-ray diffraction analysis revealed a screw-boat conformation of the six-membered pyranone ring and a significant dihedral angle between the chromane ring system and the attached styryl group . This information is valuable for understanding the three-dimensional conformation of chroman derivatives, which is crucial for their biological activity and interaction with other molecules.
Chemical Reactions Analysis
Chroman derivatives can undergo various chemical reactions, including oxidation and reactions with boronic acids. The synthesis of 6-Chloro-4-(2-phenylethenyl)chroman-2-one involved the oxidation of a chroman-2-ol precursor, which was initially synthesized through a reaction involving styrylboronic acid and a chlorinated aldehyde . These reactions highlight the reactivity of the chroman ring and the potential for functionalization at different positions, which could be relevant for the synthesis and modification of 1-Chroman-6-yl-ethylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can vary widely depending on their specific substituents and structural features. For example, chromium complexes derived from chroman-like ligands demonstrated high activity for ethylene oligomerization and polymerization, producing oligomers and polyethylenes with broad molecular weight distributions . This indicates that chroman derivatives can have significant catalytic properties, which may extend to 1-Chroman-6-yl-ethylamine depending on its precise structure and substituents.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-Chroman-6-yl-ethylamine has been studied for its potential as a corrosion inhibitor. Research on halogen-substituted imidazoline derivatives, including compounds related to 1-chroman-6-yl-ethylamine, demonstrated their effectiveness in protecting mild steel in acidic environments. These studies utilized techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the corrosion inhibition performance (Zhang et al., 2015).
Drug Metabolism Studies
The metabolism of drugs structurally similar to 1-chroman-6-yl-ethylamine has been investigated using a range of analytical techniques. One example is the study of the metabolism of an anticonvulsant drug, where researchers utilized techniques like gas chromatography and nuclear magnetic resonance spectrometry to characterize the metabolites of these compounds (Scott et al., 1973).
Biomass Decomposition
In the context of biomass decomposition, ethylamine, a molecule with structural similarity to 1-chroman-6-yl-ethylamine, has been used as a surrogate to study the reactions of aliphatic amines in biofuels. Research in this area focused on the thermochemical and kinetic parameters of bimolecular reactions of ethylamine with various radicals, providing insights into the decomposition mechanisms relevant in biofuel applications (Altarawneh et al., 2016).
Catalysis Research
Studies on chromium–diphosphinoamine (Cr–PNP) catalyst systems, which involve compounds similar to 1-chroman-6-yl-ethylamine, have explored their roles in ethylene trimerization and tetramerization. These investigations have contributed to understanding the mechanisms of catalysis and the formation of specific hydrocarbon products, which are critical in the field of industrial catalysis (Britovsek et al., 2015).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds using 1-chroman-6-yl-ethylamine or structurally related molecules. For instance, studies on the synthesis of N,N-dimethyl-2-(1-phenyl-2,5-cyclohexadien-1-yl)ethylamine, which shares a structural framework with 1-chroman-6-yl-ethylamine, have provided valuable insights into the production of potential analgesic compounds (Müller & Pfister, 1983).
Pyrolysis and Oxidation Studies
The pyrolysis and oxidation of ethylamine, a molecule related to 1-chroman-6-yl-ethylamine, has been studied extensively. Such research is significant in understanding the chemical behavior of amines under high-temperature conditions, with implications in various industrial processes including fuel combustion and synthesis of chemicals (Li, Davidson, & Hanson, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBMOPWNFNFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chroman-6-YL-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)
